Cas no 113886-73-0 (N,N-Dimethyl-2'-O-methylguanosine)

N,N-Dimethyl-2'-O-methylguanosine Chemical and Physical Properties
Names and Identifiers
-
- Guanosine, N,N-dimethyl-2'-O-methyl-
- N,N-Dimethyl-2'-O-methylguanosine
-
N,N-Dimethyl-2'-O-methylguanosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D465955-25mg |
N,N-Dimethyl-2'-O-methylguanosine |
113886-73-0 | 25mg |
$167.00 | 2023-05-18 | ||
TRC | D465955-100mg |
N,N-Dimethyl-2'-O-methylguanosine |
113886-73-0 | 100mg |
$ 800.00 | 2023-09-07 | ||
TRC | D465955-250mg |
N,N-Dimethyl-2'-O-methylguanosine |
113886-73-0 | 250mg |
$1315.00 | 2023-05-18 |
N,N-Dimethyl-2'-O-methylguanosine Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on N,N-Dimethyl-2'-O-methylguanosine
Introduction to N,N-Dimethyl-2'-O-methylguanosine (CAS No. 113886-73-0)
N,N-Dimethyl-2'-O-methylguanosine, a compound with the chemical identifier CAS No. 113886-73-0, is a derivative of guanosine that has garnered significant attention in the field of biochemistry and pharmacology. This molecule, characterized by its modified sugar moiety and dimethylated bases, plays a crucial role in various biological processes and has been the subject of extensive research in recent years.
The structure of N,N-Dimethyl-2'-O-methylguanosine consists of a guanine base, which is dimethylated at the N7 and N9 positions, attached to a ribose sugar that is methylated at the 2' position. This modification enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. The unique chemical properties of this compound contribute to its potential in modulating cellular signaling pathways and interacting with specific enzymes and receptors.
Recent studies have highlighted the significance of N,N-Dimethyl-2'-O-methylguanosine in the context of RNA biology. RNA modifications are increasingly recognized as critical regulators of gene expression, and this compound has been shown to influence the stability and function of various RNA molecules. For instance, research has demonstrated that it can affect the splicing of pre-mRNA by interacting with splicing factors, thereby altering the production of specific proteins.
In addition to its role in RNA biology, N,N-Dimethyl-2'-O-methylguanosine has been investigated for its potential therapeutic applications. Its ability to modulate cellular processes makes it a candidate for treating various diseases, including cancer and neurodegenerative disorders. Preclinical studies have shown that it can inhibit the growth of certain cancer cell lines by disrupting signaling pathways involved in cell proliferation and survival. Furthermore, its interaction with RNA-binding proteins suggests potential benefits in conditions where RNA processing is dysregulated.
The synthesis of N,N-Dimethyl-2'-O-methylguanosine presents unique challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity. Researchers have employed enzymatic approaches as well as chemical modifications to produce this compound efficiently. These synthetic strategies not only contribute to the availability of the compound for research purposes but also provide insights into its structural features and reactivity.
Advances in analytical techniques have enabled detailed characterization of N,N-Dimethyl-2'-O-methylguanosine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its molecular structure and understanding its interactions with biological targets. These studies have provided valuable insights into how this compound functions at the molecular level and how it can be optimized for therapeutic use.
The pharmacokinetic properties of N,N-Dimethyl-2'-O-methylguanosine are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for developing effective drug formulations. Studies have shown that it exhibits good bioavailability when administered orally, making it a suitable candidate for clinical trials. Additionally, its stability under various conditions ensures that it can be formulated into different dosage forms for diverse therapeutic applications.
The future direction of research on N,N-Dimethyl-2'-O-methylguanosine is likely to focus on translational studies aimed at translating preclinical findings into clinical applications. Large-scale clinical trials will be necessary to evaluate its efficacy and safety in human populations. Collaborative efforts between academia and industry are essential to accelerate these studies and bring this promising compound to patients who could benefit from it.
In conclusion, N,N-Dimethyl-2'-O-methylguanosine (CAS No. 113886-73-0) is a fascinating molecule with significant potential in biochemistry and pharmacology. Its unique structure and biological activities make it a valuable tool for studying RNA biology and developing new therapeutics. As research continues to uncover more about its properties and applications, this compound is poised to play a crucial role in advancing our understanding of cellular processes and improving human health.
113886-73-0 (N,N-Dimethyl-2'-O-methylguanosine) Related Products
- 14497-27-9(5-Propylfuran-2-carbaldehyde)
- 2012012-56-3(6-chloro-2-ethyl-1,2,4triazolo1,5-apyrimidine)
- 2171861-90-6(4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)pentanoic acid)
- 74572-29-5(5-chloro-2,3-dihydro-1H-isoindol-1-one)
- 1804887-72-6(4-Methoxy-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 79757-92-9((4'-Methylbiphenyl-4-yl)-methanol)
- 1214365-41-9(3-(4-Chloro-3-methylphenyl)pyridine)
- 403843-93-6(ethyl 2-2-(cyclohexylsulfanyl)acetamido-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
- 2308474-27-1((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)
- 58246-82-5(9H-Carbazole, 3,6-dibromo-9-methyl-)



